2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride
Overview
Description
2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in medicinal chemistry, particularly as antifungal agents, enzyme inhibitors, and in the synthesis of various pharmaceuticals. The presence of a fluorine atom and a methyl group on the phenyl ring of this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride typically involves the condensation of 4-fluoro-3-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction can be summarized as follows:
Condensation Reaction:
Formation of Hydrochloride Salt:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of microbial growth. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
- N-ethyl-2-amino-1-phenylheptan-1-one
Comparison: 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and industrial applications.
Biological Activity
2-(4-Fluoro-3-methylphenyl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Pharmacological Properties
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that imidazole derivatives, including this compound, possess antimicrobial and antifungal properties. These activities are attributed to their ability to disrupt cellular processes in microbial pathogens.
- Anticancer Activity : Imidazole compounds have been shown to inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values ranging from 80 nM to 1 µM against various cancer cell lines, indicating potent anticancer effects .
- Enzyme Inhibition : The compound's mechanism involves interaction with specific enzymes and receptors. The imidazole ring can modulate the activity of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is a target for cancer therapy .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Interaction : The imidazole ring interacts with active sites of enzymes, potentially leading to inhibition or modulation of their functions. This interaction is crucial for its anticancer properties, as it can affect tumor growth and survival pathways .
- Cell Cycle Arrest : Studies have shown that certain imidazole derivatives can induce cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells. This effect is linked to the activation of caspases, which are essential for programmed cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazole derivatives, including:
- Anticancer Efficacy : A study found that a related compound exhibited an IC50 value of 0.4 µM against porcine brain tubulin polymerization, demonstrating its potential as a microtubule destabilizing agent in cancer treatment .
- Metabolic Stability : Research on metabolic stability indicated that imidazole derivatives show favorable profiles when tested with human liver microsomes (HLMs). For example, one derivative maintained over 90% stability after 120 minutes of incubation, suggesting low metabolic degradation and potential for sustained therapeutic effects .
- Antimalarial Activity : Recent investigations into related compounds have demonstrated efficacy against Plasmodium falciparum in vivo models. The compounds reduced blood parasitemia significantly after single-dose administration, highlighting their potential in treating malaria .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of various related imidazole compounds:
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2.ClH/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10;/h2-6H,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBWGLZDZPTWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=CN2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.